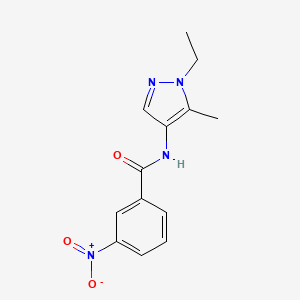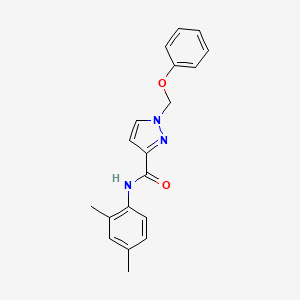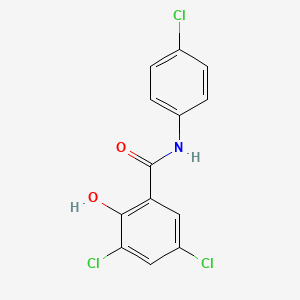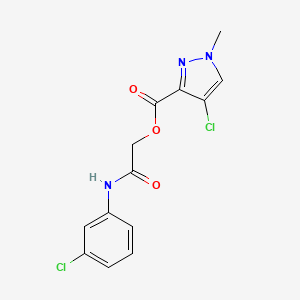![molecular formula C21H18N4S B10949471 (2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B10949471.png)
(2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(9-méthyl-9H-carbazol-3-yl)méthylidène]-N-phénylhydrazinecarbothioamide: N-[(E)-(9-Éthyl-9H-carbazol-3-yl)méthylidène]aniline , est un composé fascinant avec une structure complexe. Décomposons-le :
- Le fragment carbazole (9-méthyl-9H-carbazol-3-yl) offre une aromaticité et des propriétés électroniques intéressantes.
- La partie phénylhydrazinecarbothioamide contribue à sa réactivité et à ses applications potentielles.
Méthodes De Préparation
Voies synthétiques :
Réaction de condensation :
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.
Applications De Recherche Scientifique
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of organic photovoltaic materials, sensors, and electroluminescent devices
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other biological molecules. The presence of the Schiff base functional group allows the compound to participate in various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the presence of the 9-methyl-9H-carbazole moiety and the Schiff base functional group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H18N4S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H18N4S/c1-25-19-10-6-5-9-17(19)18-13-15(11-12-20(18)25)14-22-24-21(26)23-16-7-3-2-4-8-16/h2-14H,1H3,(H2,23,24,26)/b22-14+ |
Clé InChI |
QTSIAQGIWPHQSS-HYARGMPZSA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
SMILES canonique |
CN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949391.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949393.png)

![1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949400.png)
![3-[(Acetyloxy)methyl]-7-{[(2,4-difluorophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949407.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10949414.png)
![ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B10949419.png)


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10949442.png)
![2-(1,3-Benzodioxol-5-YL)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B10949453.png)


![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B10949464.png)
